Cas no 1891647-01-0 (3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid)

3-2-Fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique trifluoromethyl and fluoro substituents on the phenyl ring. This structural configuration enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. The compound's rigid aromatic core and carboxylic acid functionality allow for further derivatization, enabling its use in cross-coupling reactions or as a building block for bioactive molecules. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise fluorinated scaffolds.
3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid structure
1891647-01-0 structure
Product name:3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid
CAS No:1891647-01-0
MF:C12H12F4O2
MW:264.216097831726
CID:6159571
PubChem ID:117414541

3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid
    • 1891647-01-0
    • EN300-1973160
    • 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
    • Inchi: 1S/C12H12F4O2/c1-11(2,6-9(17)18)7-4-3-5-8(10(7)13)12(14,15)16/h3-5H,6H2,1-2H3,(H,17,18)
    • InChI Key: UQGFQRZLIXYRKY-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1C(C)(C)CC(=O)O

Computed Properties

  • Exact Mass: 264.07734227g/mol
  • Monoisotopic Mass: 264.07734227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1973160-2.5g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
2.5g
$2576.0 2023-09-16
Enamine
EN300-1973160-0.05g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
0.05g
$1104.0 2023-09-16
Enamine
EN300-1973160-1g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
1g
$1315.0 2023-09-16
Enamine
EN300-1973160-5g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
5g
$3812.0 2023-09-16
Enamine
EN300-1973160-0.25g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
0.25g
$1209.0 2023-09-16
Enamine
EN300-1973160-10.0g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
10g
$5652.0 2023-05-31
Enamine
EN300-1973160-1.0g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
1g
$1315.0 2023-05-31
Enamine
EN300-1973160-5.0g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
5g
$3812.0 2023-05-31
Enamine
EN300-1973160-0.1g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
0.1g
$1157.0 2023-09-16
Enamine
EN300-1973160-0.5g
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid
1891647-01-0
0.5g
$1262.0 2023-09-16

Additional information on 3-2-fluoro-3-(trifluoromethyl)phenyl-3-methylbutanoic acid

Recent Advances in the Study of 3-[2-Fluoro-3-(Trifluoromethyl)phenyl]-3-Methylbutanoic Acid (CAS: 1891647-01-0)

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid (CAS: 1891647-01-0) is a fluorinated phenylbutanoic acid derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethyl and fluoro substituents, has shown promising potential in various therapeutic applications, particularly in the modulation of metabolic pathways and inflammatory responses. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid involves a multi-step process that includes the introduction of fluorine and trifluoromethyl groups at specific positions on the phenyl ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination protocols have been employed to achieve high yields and purity. Researchers have also explored the enantioselective synthesis of this compound, given the importance of chirality in its biological activity. The optimized synthetic routes have facilitated the production of sufficient quantities for preclinical studies.

Pharmacological evaluations of 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid have revealed its potent activity as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ. These receptors play critical roles in lipid metabolism and glucose homeostasis, making them attractive targets for metabolic disorders such as diabetes and dyslipidemia. In vitro and in vivo studies have demonstrated that this compound exhibits significant agonist activity at PPAR-γ, leading to enhanced insulin sensitivity and reduced inflammatory markers in animal models of metabolic syndrome.

In addition to its metabolic effects, recent research has highlighted the anti-inflammatory properties of 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting potential applications in inflammatory diseases like rheumatoid arthritis and atherosclerosis. Mechanistic studies indicate that these effects are mediated through the suppression of NF-κB signaling pathways, further underscoring its therapeutic potential.

Despite these promising findings, challenges remain in the development of 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Current research efforts are focused on structural modifications to improve its drug-like properties and reduce toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.

In conclusion, 3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbutanoic acid (CAS: 1891647-01-0) represents a promising candidate for the treatment of metabolic and inflammatory disorders. Its unique chemical structure and multifaceted pharmacological profile make it a valuable subject of ongoing research. Further studies are warranted to fully elucidate its mechanisms of action and optimize its therapeutic potential.

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